4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE
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Overview
Description
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is a complex organic compound with a molecular formula of C23H22N2O2. This compound belongs to the class of benzamides, which are known for their diverse applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of 4-methylbenzoyl chloride with an aromatic amine in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The resulting product is then subjected to amidation with 5-methyl-2-aminophenyl to form the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methylbenzamide
- 5-methyl-2-aminophenyl benzamide
- 4-methyl-N-(4-methylphenyl)benzamide
Uniqueness
4-METHYL-N-[5-METHYL-2-(4-METHYLBENZAMIDO)PHENYL]BENZAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H22N2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-methyl-N-[4-methyl-2-[(4-methylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-15-4-9-18(10-5-15)22(26)24-20-13-8-17(3)14-21(20)25-23(27)19-11-6-16(2)7-12-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
XQEWOLCGTWUVFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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